3-(Aminomethyl)-4-methylbenzoic acid hydrochloride
Description
The exact mass of the compound 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(aminomethyl)-4-methylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(9(11)12)4-8(6)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOXROYHWZDYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087761-42-9 | |
| Record name | 3-(aminomethyl)-4-methylbenzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS 1087761-42-9)
Introduction
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is a substituted aromatic amino acid derivative. As a bifunctional molecule, featuring both a carboxylic acid and a primary aminomethyl group, it represents a versatile building block for organic synthesis. Its rigid benzene core, decorated with specific functional groups in a defined regioisomeric arrangement, makes it a valuable scaffold for constructing more complex molecules in medicinal chemistry and materials science. While this specific isomer (CAS 1087761-42-9) is not as extensively documented as its close relatives, such as the antifibrinolytic agent 4-(aminomethyl)benzoic acid, its unique structure offers distinct steric and electronic properties for exploration.[1][2]
This guide provides a comprehensive technical overview, synthesizing data from analogous compounds and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications. We will delve into the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system for researchers.
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of any chemical research. The key identifiers and predicted physicochemical properties for 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride are summarized below.
Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 1087761-42-9 | [3] |
| IUPAC Name | 3-(aminomethyl)-4-methylbenzoic acid;hydrochloride | - |
| Molecular Formula | C₉H₁₂ClNO₂ | [3] |
| Molecular Weight | 201.65 g/mol | [3] |
| MDL Number | MFCD28145548 | [3] |
| SMILES | O=C(O)C1=CC=C(C)C(CN)=C1.[H]Cl | [3] |
Physicochemical Data
The hydrochloride salt form significantly enhances the aqueous solubility and stability of the parent compound, making it highly suitable for various synthetic and biological applications.[4]
| Property | Value | Notes |
| Appearance | White to off-white solid/powder | Predicted based on related compounds. |
| Solubility | Soluble in water, methanol. | The hydrochloride salt increases polarity and solubility in protic solvents. |
| Storage | Store at 2-8 °C, keep dry. | Recommended to prevent degradation and moisture absorption. |
Chemical Structure
The structure features a benzoic acid core with a methyl group at position 4 and an aminomethyl group at position 3. This ortho/meta relationship influences the molecule's conformation and reactivity.
Caption: Chemical structure of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.
Synthesis and Purification
While specific literature for the synthesis of CAS 1087761-42-9 is sparse, a robust and logical pathway can be designed based on well-established transformations of analogous molecules.[5][6] The most efficient strategy involves the catalytic reduction of a nitrile precursor, which is a common and high-yielding method for producing benzylamines.
Proposed Retrosynthetic Pathway
The synthesis logically begins from 3-cyano-4-methylbenzoic acid. The key transformation is the reduction of the nitrile group to a primary amine. Performing this reaction in an acidic medium or introducing hydrochloric acid during workup directly yields the desired hydrochloride salt.
Caption: A direct, one-step reduction pathway to the target compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of 3-cyano-4-methylbenzoic acid. The choice of a heterogeneous catalyst like Palladium on carbon (Pd/C) is crucial as it allows for easy removal by filtration and is highly efficient for nitrile reduction. The acidic environment (HCl) ensures the direct formation of the hydrochloride salt, preventing potential side reactions like secondary amine formation and aiding in purification.
Materials:
-
3-cyano-4-methylbenzoic acid
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite™ or a similar filter aid
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 3-cyano-4-methylbenzoic acid (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the wet 10% Pd/C catalyst (approx. 5-10 mol %). Rationale: The wet catalyst is safer to handle and prevents ignition of flammable solvents.
-
Solvent Addition: Add anhydrous ethanol to dissolve/suspend the starting material, followed by a stoichiometric amount of concentrated HCl (1.0-1.1 eq). Rationale: Ethanol is an excellent solvent for both the starting material and hydrogen gas. HCl protonates the resulting amine in situ.
-
Hydrogenation: Seal the reactor. Purge the system multiple times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with H₂ (typically 50-100 psi, but consult literature for similar reductions).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) for 4-12 hours. Rationale: Heat and agitation increase the reaction rate by improving the contact between the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Optionally, progress can be checked by TLC or LC-MS on a carefully depressurized and sampled aliquot.
-
Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filtration: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with small portions of ethanol. Rationale: Celite provides a fine filter bed that prevents the catalyst from passing through, ensuring a metal-free product solution.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product, 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride, will precipitate.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or methanol/diethyl ether, to obtain a pure white solid. Dry the final product under vacuum.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a complete characterization profile.
Caption: A standard workflow for the analytical validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (in D₂O or DMSO-d₆):
-
Aromatic Protons (3H): Expect three distinct signals in the aromatic region (~7.5-8.2 ppm). The proton at C2 (between the two substituents) will likely be a singlet or a narrow doublet. The protons at C5 and C6 will be doublets, showing coupling to each other.
-
Methylene Protons (2H): A singlet around ~4.0-4.2 ppm, corresponding to the -CH₂-NH₃⁺ group. The signal may be broadened due to exchange.
-
Methyl Protons (3H): A sharp singlet around ~2.2-2.4 ppm for the Ar-CH₃ group.
-
Amine/Acid Protons: These are exchangeable and may appear as broad signals or not be observed, especially in D₂O.
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
Carbonyl Carbon (1C): Signal expected around ~168-172 ppm.
-
Aromatic Carbons (6C): Six distinct signals expected in the ~125-145 ppm range.
-
Methylene Carbon (1C): Signal for the -CH₂- group around ~40-45 ppm.
-
Methyl Carbon (1C): Signal for the -CH₃ group around ~18-22 ppm.
-
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.
-
Expected Ion: In positive ion mode, the expected peak would be for the free base cation [M+H]⁺.
-
m/z Calculation: (C₉H₁₁NO₂) + H⁺ = 165.08 + 1.01 = 166.09 Da . The presence of a strong signal at this m/z value confirms the molecular mass of the parent compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final product.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine and carboxylic acid functionalities.
-
Detector: UV detector set at a wavelength where the benzene ring absorbs, typically ~254 nm.
-
Purity Assessment: Purity is calculated based on the area percentage of the main product peak relative to all other peaks.
-
Applications and Research Potential
While direct applications of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride are not widely reported, its structure suggests significant potential as a versatile intermediate in several fields.
-
Medicinal Chemistry: The compound serves as a constrained scaffold that can be elaborated to target various biological systems. Its isomers are known to have significant biological activity; for example, 4-(aminomethyl)benzoic acid is an antifibrinolytic agent that inhibits plasminogen activation.[2] By analogy, this molecule could be used to synthesize:
-
Novel Enzyme Inhibitors: The carboxylic acid and amine groups can be used to mimic substrate interactions within an enzyme's active site.
-
Peptide Mimetics: The rigid aromatic core can replace flexible peptide bonds to create more stable and potent therapeutic agents.
-
Scaffolds for Focused Libraries: It can be used as a starting point for creating libraries of compounds for screening against various drug targets.
-
-
Materials Science: Aminobenzoic acids are common monomers for the synthesis of high-performance polymers like aramids. This specific isomer could be used to synthesize specialty polyamides with unique solubility and thermal properties conferred by the ortho-methyl group.[6]
Safety and Handling
No specific GHS classification exists for this exact CAS number. However, based on closely related structures like 3-(aminomethyl)benzoic acid hydrochloride, the following hazards should be assumed.[7]
-
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS 1087761-42-9) is a valuable chemical intermediate whose full potential is yet to be explored. This guide provides a robust, scientifically-grounded framework for its synthesis via catalytic hydrogenation and its comprehensive characterization using modern analytical techniques. By understanding its properties and potential applications in fields ranging from drug discovery to polymer science, researchers are well-equipped to utilize this unique molecular building block in the development of novel molecules and materials.
References
-
PubChem. (n.d.). 3-(Aminomethyl)benzoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Angewandte Chemie International Edition. (n.d.). Supporting Information for an article. Retrieved from Wiley Online Library. [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. (2012). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.
-
PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(aminomethyl)benzoate Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2012). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
-
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2011). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1087761-42-9|3-(Aminomethyl)-4-methylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 7. 3-(Aminomethyl)benzoic acid hydrochloride | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride molecular structure
An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(Aminomethyl)-4-methylbenzoic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS No: 1087761-42-9), a substituted aromatic amino acid derivative of significant interest to medicinal chemistry and drug development.[1] As a bifunctional molecule, it serves as a valuable building block for synthesizing complex molecular architectures. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions. This document details the compound's molecular structure, physicochemical properties, a plausible synthetic route, and a complete workflow for its structural elucidation using modern spectroscopic techniques. Furthermore, we discuss its potential applications as a molecular scaffold and provide essential safety and handling protocols for laboratory use. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry seeking a detailed understanding of this versatile chemical entity.
Introduction
Substituted benzoic acids are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is a rationally designed building block that presents three key structural features for chemical modification: a carboxylic acid, a primary aminomethyl group, and a disubstituted aromatic ring. The specific 1,2,4-substitution pattern provides a rigid framework with defined vectors for derivatization, allowing for precise control over the spatial orientation of appended functional groups.
The presence of the aminomethyl group, as opposed to a simple amino group, introduces a flexible methylene spacer, which can be critical for optimizing binding interactions with biological targets. This compound's utility is further enhanced by its formulation as a hydrochloride salt. This ionic form not only improves its handling characteristics as a stable, crystalline solid but also significantly increases its solubility in aqueous and polar protic solvents, a crucial advantage for both synthetic manipulation and potential formulation studies. Its structural similarity to other biologically active aminobenzoic acids suggests its potential as an intermediate in the synthesis of novel therapeutics, including analgesics, anti-inflammatory agents, and antifibrinolytics.[2][3]
Molecular Structure and Physicochemical Properties
Chemical Structure
The molecular structure of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride consists of a benzene ring substituted with a carboxylic acid group, an aminomethyl group (-CH₂NH₃⁺), and a methyl group. The positive charge on the protonated amine is balanced by a chloride (Cl⁻) counter-ion.
Caption: 2D structure of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.
Physicochemical Data
The key physicochemical properties are summarized in the table below. This data is essential for planning synthetic reactions, purification procedures, and analytical method development.
| Property | Value | Source |
| CAS Number | 1087761-42-9 | [1] |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| IUPAC Name | 3-(aminomethyl)-4-methylbenzoic acid;hydrochloride | N/A |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred |
| Solubility | Expected to be soluble in water and polar protic solvents | Inferred |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical and efficient synthesis of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride can be envisioned starting from 4-methyl-3-nitrobenzoic acid. This common starting material can be converted to the target compound via a two-step process involving reduction of the nitro group followed by conversion to the hydrochloride salt.
Caption: Proposed synthetic route to the target molecule.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Reduction of 4-methyl-3-nitrobenzoic acid.
-
To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4-methylbenzoic acid.
-
-
Step 2: Reduction of Carboxylic Acid and Salt Formation.
-
Caution: LiAlH₄ reacts violently with water. This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Suspend Lithium aluminum hydride (LiAlH₄, approx. 2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask and cool to 0 °C.
-
Slowly add a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and carefully quench by sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the organic filtrate, re-dissolve the residue in a minimal amount of diethyl ether, and bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Structural Elucidation Workflow
Confirming the identity and purity of the synthesized compound is paramount. A standard workflow integrates several analytical techniques, each providing a unique piece of structural information.
Caption: Workflow for structural confirmation of the synthesized compound.
Spectroscopic Analysis and Interpretation
The following sections describe the expected spectroscopic data for 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.
3.3.1 ¹H NMR Spectroscopy
-
Protocol: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Data & Rationale:
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and broad. |
| ~8.5 | broad singlet | 3H | -NH₃⁺ | Protons on the ammonium group are deshielded, often broad, and exchangeable with D₂O. |
| ~7.9 | doublet | 1H | Ar-H (H-2) | Aromatic proton ortho to the electron-withdrawing COOH group and meta to the CH₂NH₃⁺ group. |
| ~7.8 | doublet | 1H | Ar-H (H-6) | Aromatic proton meta to both the COOH and CH₂NH₃⁺ groups. |
| ~7.4 | doublet | 1H | Ar-H (H-5) | Aromatic proton ortho to the CH₃ group and meta to the COOH group. |
| ~4.1 | singlet | 2H | -CH₂- NH₃⁺ | Benzylic protons adjacent to the electron-withdrawing ammonium group. Appears as a singlet if coupling to NH₃⁺ is not resolved. |
| ~2.4 | singlet | 3H | -CH₃ | Methyl group protons on the aromatic ring. |
3.3.2 ¹³C NMR Spectroscopy
-
Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.
-
Expected Data & Rationale:
| Predicted δ (ppm) | Assignment | Rationale |
| ~167 | -COOH | Carbonyl carbon of the carboxylic acid. |
| ~144 | Ar-C (C-4) | Aromatic carbon attached to the methyl group. |
| ~135 | Ar-C (C-1) | Aromatic carbon attached to the carboxylic acid group. |
| ~132 | Ar-C (C-3) | Aromatic carbon attached to the aminomethyl group. |
| ~131 | Ar-CH (C-5) | Aromatic methine carbon. |
| ~130 | Ar-CH (C-6) | Aromatic methine carbon. |
| ~128 | Ar-CH (C-2) | Aromatic methine carbon. |
| ~42 | -CH₂- NH₃⁺ | Benzylic carbon. |
| ~19 | -CH₃ | Methyl carbon. |
3.3.3 Infrared (IR) Spectroscopy
-
Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Expected Data & Rationale:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3300-2500 | O-H stretch (broad) | Characteristic broad absorption of the carboxylic acid O-H bond, overlapping with N-H and C-H stretches. |
| ~3000 | N-H stretch | Stretching vibration of the ammonium group. |
| ~2950 | C-H stretch | Aromatic and aliphatic C-H stretching. |
| ~1700 | C=O stretch | Strong absorption from the carboxylic acid carbonyl group. |
| ~1600, ~1450 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1250 | C-O stretch | Stretching of the carboxylic acid C-O bond. |
Potential Applications in Drug Development
The true value of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride lies in its application as a versatile molecular scaffold. Its defined structure and orthogonal functional groups (an amine that can be acylated and a carboxylic acid that can form amides or esters) make it an ideal starting point for building libraries of compounds for high-throughput screening.
The 1,2,4-substitution pattern fixes the relative orientation of the side chains, which is a key principle in rational drug design for optimizing interactions with a target protein's binding pocket. Analogs of aminobenzoic acid have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, suggesting that derivatives of this specific scaffold could be promising leads in these therapeutic areas.[4]
Sources
Spectroscopic Data for 3-(Aminomethyl)-4-methylbenzoic Acid Hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic data based on the analysis of its parent compound, analogous structures, and fundamental spectroscopic principles. While direct experimental spectra for the hydrochloride salt are not widely available in the public domain, this guide offers a robust framework for its identification and characterization.
Introduction
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is a substituted aromatic amino acid derivative. Its structure, featuring a carboxylic acid, an aminomethyl group, and a methyl group on a benzene ring, makes it a compound of interest in medicinal chemistry and materials science. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in various applications.
This guide will delve into the key spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the theoretical underpinnings, expected spectral features, and provide detailed experimental protocols for data acquisition.
Molecular Structure and Protonation State
The structure of 3-(Aminomethyl)-4-methylbenzoic acid comprises a benzoic acid scaffold with a methyl group at position 4 and an aminomethyl group at position 3. In its hydrochloride salt form, the aminomethyl group is protonated to form an ammonium chloride salt. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the aminomethyl group in the hydrochloride salt will induce significant changes in the chemical shifts, particularly for the protons and carbons near the ammonium group.
¹H NMR Spectroscopy
Expected ¹H NMR Data:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, the ammonium protons, and the methyl protons. Due to the protonation, the benzylic protons will be deshielded and appear at a higher chemical shift compared to the free amine. The ammonium protons will likely appear as a broad singlet.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (H-2) | ~8.0 | d | 1H |
| Aromatic H (H-5) | ~7.8 | d | 1H |
| Aromatic H (H-6) | ~7.4 | dd | 1H |
| Aminomethyl (-CH₂-) | ~4.1 | s | 2H |
| Ammonium (-NH₃⁺) | Variable (broad) | br s | 3H |
| Methyl (-CH₃) | ~2.3 | s | 3H |
| Carboxylic Acid (-COOH) | ~13.0 | s | 1H |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.
Causality of Experimental Choices: A polar, deuterated solvent such as DMSO-d₆ or D₂O is recommended for dissolving the hydrochloride salt. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like those of the carboxylic acid and ammonium groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy
Expected ¹³C NMR Data:
The ¹³C NMR spectrum will provide information about the carbon skeleton. The protonation of the aminomethyl group will cause a downfield shift for the benzylic carbon.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~167 |
| Aromatic C (C-1) | ~131 |
| Aromatic C (C-2) | ~130 |
| Aromatic C (C-3) | ~138 |
| Aromatic C (C-4) | ~142 |
| Aromatic C (C-5) | ~129 |
| Aromatic C (C-6) | ~127 |
| Aminomethyl (-CH₂-) | ~42 |
| Methyl (-CH₃) | ~19 |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, using the solvent peak for calibration (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride will show characteristic absorption bands for the carboxylic acid, the ammonium group, and the aromatic ring.
Expected IR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Ammonium) | 3200 - 2800 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | ~1700 | Stretching |
| N-H (Ammonium) | ~1600 and ~1500 | Bending |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |
| C-N | 1250 - 1020 | Stretching |
Causality of Experimental Choices: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The KBr pellet method is a traditional technique that often yields high-quality spectra, while ATR is a more modern, rapid, and non-destructive method.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, uniform mixture is obtained.
-
Pellet Formation: Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of an empty sample holder.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-(Aminomethyl)-4-methylbenzoic acid, the free base has a molecular weight of 165.19 g/mol . The hydrochloride salt will likely dissociate in the mass spectrometer, and the observed mass will correspond to the free base.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 165
-
Key Fragments:
-
m/z = 148 (Loss of NH₃)
-
m/z = 120 (Loss of COOH)
-
m/z = 91 (Tropylium ion)
-
Causality of Experimental Choices: Electron Ionization (EI) is a common technique for analyzing small organic molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight with minimal fragmentation.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride. By following the outlined experimental protocols and utilizing the predicted spectral data as a reference, researchers can confidently identify and characterize this compound. The interplay of NMR, IR, and MS data will provide a complete picture of the molecular structure, confirming the presence of all key functional groups and the overall connectivity of the molecule.
References
13C NMR Analysis of 3-(Aminomethyl)-4-methylbenzoic Acid Hydrochloride: A Technical Guide
Executive Summary & Strategic Importance
In the landscape of peptidomimetics and protease inhibitor development, 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride serves as a critical "linker" scaffold.[1] Its bifunctionality—combining a rigid aromatic core with a reactive carboxylic acid and a flexible aminomethyl arm—makes it an ideal pharmacophore fragment.[2]
However, its analysis presents specific challenges. As a zwitterionic precursor often isolated as a hydrochloride salt, its solubility profile and chemical shift sensitivity to pH require a rigorous, standardized NMR protocol.[1] This guide moves beyond basic spectral acquisition, establishing a self-validating analytical workflow designed to ensure structural integrity during drug substance scale-up.
Experimental Methodology: The "Salt-Stable" Protocol
Solvent Selection Strategy
For hydrochloride salts of amino-benzoic acids, standard chloroform (
-
Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)[1]
-
Alternative (Not Recommended for 13C):
Instrument Parameters (Bruker/Varian Standard)
To resolve the quaternary carbons often buried in the noise or showing low NOE enhancement, the following acquisition parameters are mandatory:
| Parameter | Setting | Technical Justification |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify spectrum to singlets while maintaining NOE for signal enhancement.[1] |
| Relaxation Delay (D1) | 2.0 - 3.0 seconds | Critical.[1] Quaternary carbons (C-COOH, C-Me) have long |
| Spectral Width | 240 ppm | Covers the carbonyl (~167 ppm) to methyl (~20 ppm) range with baseline buffer.[1] |
| Scans (NS) | ≥ 1024 | Required for adequate S/N ratio, specifically to visualize the quaternary aromatic carbons. |
| Temperature | 298 K (25°C) | Standardized to minimize viscosity-induced line broadening in DMSO.[1] |
Structural Elucidation & Assignment Logic
The structure consists of a tri-substituted benzene ring. The symmetry is broken, resulting in 9 distinct carbon signals .[1]
The Chemical Shift Landscape (DMSO-d6)
The HCl salt form protonates the amine (
Table 1: Predicted Chemical Shift Assignments
| Carbon Type | Position (Approx) | Shift ( | Multiplicity (DEPT-135) | Mechanistic Origin |
| Carbonyl | C-COOH | 167.5 - 168.5 | Quaternary (C) | Deshielded by electronegative oxygens.[1] |
| Aromatic | C-Me (C4) | 141.0 - 143.0 | Quaternary (C) | Ipso effect of methyl group (weakly shielding/deshielding balance).[1] |
| Aromatic | C-CH2NH3 (C3) | 132.0 - 135.0 | Quaternary (C) | Ipso effect of the aminomethyl group.[1] |
| Aromatic | C-COOH (C1) | 129.0 - 131.0 | Quaternary (C) | Ipso to the electron-withdrawing carboxyl group.[1] |
| Aromatic | Ar-CH (C2, C5, C6) | 126.0 - 132.0 | CH (+ phase) | Typical aromatic region; C2 is likely most deshielded due to steric/electronic proximity to two substituents.[1] |
| Aliphatic | Ar-C H2-NH3+ | 40.0 - 42.5 | CH2 (- phase) | Diagnostic Peak. Shifted downfield from ~46 ppm (free base) to ~41 ppm due to HCl salt formation/solvent effects.[1] |
| Aliphatic | Ar-C H3 | 19.0 - 21.0 | CH3 (+ phase) | Classic benzylic methyl signal.[1] |
The "Self-Validating" Logic System
To guarantee the assignment is correct, you must cross-reference 1D data with 2D correlations.[1]
-
Validation 1 (Aliphatic Differentiation):
-
Validation 2 (Connectivity):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun."[1]
-
The Methyl protons (
~2.3 ppm) will show a strong 3-bond correlation ( ) to C3 and C5 .[1] -
The Aminomethyl protons (
~4.0 ppm) will correlate to C2 , C4 , and C3 .[1] -
Crucial Check: If the Methyl protons correlate to the same carbon as the Aminomethyl protons, that carbon is C4 or C3 (the ortho neighbors).[1]
-
Visualizing the Analytical Workflow
The following diagram outlines the decision logic for validating the compound's structure using NMR.
Caption: Figure 1. Step-by-step logic flow for structural validation of the target compound using 1D and 2D NMR techniques.
Troubleshooting & Common Pitfalls
The "Missing" Carboxyl Peak
-
Symptom: The spectrum shows all signals except the signal at ~168 ppm.
-
Cause: The relaxation time (
) of the carbonyl carbon is very long, and the NOE enhancement is minimal because it has no attached protons.[1] -
Solution: Increase the Relaxation Delay (D1) to 3-5 seconds . Alternatively, add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)3], though this is destructive and rarely necessary if D1 is optimized.[1]
pH Drift and Chemical Shift Wandering[1]
-
Symptom: The aminomethyl CH2 peak shifts between 40 and 45 ppm across different batches.
-
Cause: Variable stoichiometry of the HCl salt (e.g., mono- vs. di-hydrochloride or presence of free base).[1] The protonation state of the amine strongly influences the alpha-carbon shift.
-
Fix: Ensure the sample is strictly the stoichiometric HCl salt. If in doubt, add a micro-drop of DCl/D2O to the DMSO tube to force full protonation and standardize the shift.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2794825, Methyl 3-(aminomethyl)benzoate Hydrochloride.[1] (Provides surrogate spectral data for the methyl ester analog). [Link][1]
-
SDBS (Spectral Database for Organic Compounds). SDBS No. 3086: Benzylamine Hydrochloride.[1][2] (Reference for the aminomethyl CH2 shift in hydrochloride salts). [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Ed.[2] John Wiley & Sons.[2][5] (Authoritative source for general chemical shift calculation rules).
Sources
- 1. rsc.org [rsc.org]
- 2. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143193) [np-mrd.org]
- 3. Methyl 3-amino-4-methylbenzoate(18595-18-1) 13C NMR spectrum [chemicalbook.com]
- 4. Methyl 3-(aminomethyl)benzoate Hydrochloride | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Building Block: A Technical Guide to 3-(Aminomethyl)-4-methylbenzoic Acid Hydrochloride
Introduction: A Molecule Awaiting Its Narrative
In the vast landscape of chemical entities available to researchers, some molecules possess a rich, well-documented history, while others, like 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride, emerge as enigmatic but valuable tools. This technical guide delves into the core scientific principles surrounding this compound, offering a framework for its synthesis, characterization, and potential applications. While a detailed historical record of its initial discovery is not prominent in scientific literature, its structural features and the well-established utility of its isomers position it as a significant building block for drug discovery and materials science. This document serves as a resource for researchers and drug development professionals, providing both established knowledge on related structures and a scientifically grounded, hypothetical framework for working with this specific molecule.
Physicochemical Properties and Structural Analysis
A comprehensive understanding of a molecule's physical and chemical properties is foundational to its application. The key identifiers and computed properties for 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 1087761-42-9 | [Vendor Data] |
| Molecular Formula | C₉H₁₂ClNO₂ | [Vendor Data] |
| Molecular Weight | 201.65 g/mol | [PubChem] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)CN.Cl | [PubChem] |
| Appearance | White to off-white crystalline powder | [Vendor Data] |
| Solubility | The hydrochloride salt form enhances aqueous solubility. | [General Knowledge] |
The structure, featuring a benzoic acid core with aminomethyl and methyl substituents at the 3 and 4 positions respectively, offers several key features for synthetic chemists. The carboxylic acid and primary amine functionalities serve as versatile handles for a wide array of chemical transformations, including amidation and esterification. The hydrochloride salt form not only improves solubility but also enhances the stability of the compound.
A Plausible Pathway: De Novo Synthesis
While a definitive, published "first synthesis" for 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is elusive, a logical and efficient synthetic route can be constructed based on well-established methodologies for analogous compounds, particularly the reduction of nitriles or the reductive amination of aldehydes. The following multi-step synthesis protocol is a robust, hypothetical pathway starting from commercially available 4-methyl-3-nitrobenzoic acid.
Experimental Protocol: A Hypothetical Synthesis
Step 1: Esterification of 4-methyl-3-nitrobenzoic acid
-
Rationale: Protection of the carboxylic acid as a methyl ester prevents its interference in the subsequent reduction of the nitro group.
-
Procedure:
-
Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methyl-3-nitrobenzoate.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, which can then be diazotized for the introduction of a cyano group.
-
Procedure:
-
Dissolve methyl 4-methyl-3-nitrobenzoate (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of Palladium on carbon (10% w/w).
-
Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain methyl 3-amino-4-methylbenzoate.
-
Step 3: Sandmeyer Reaction to Introduce the Cyano Group
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to a nitrile.
-
Procedure:
-
Dissolve methyl 3-amino-4-methylbenzoate (1.0 eq) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate to yield methyl 3-cyano-4-methylbenzoate.
-
Step 4: Reduction of the Cyano Group to an Aminomethyl Group
-
Rationale: The nitrile is reduced to the desired primary amine.
-
Procedure:
-
Dissolve methyl 3-cyano-4-methylbenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a reducing agent like lithium aluminum hydride (LiAlH₄) or use catalytic hydrogenation with a catalyst like Raney nickel under a hydrogen atmosphere.
-
After the reaction is complete, carefully quench the reaction mixture (e.g., by the dropwise addition of water, followed by aqueous NaOH).
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry and concentrate the organic extracts to yield methyl 3-(aminomethyl)-4-methylbenzoate.
-
Step 5: Hydrolysis of the Ester and Salt Formation
-
Rationale: The methyl ester is hydrolyzed to the carboxylic acid, and the final hydrochloride salt is formed.
-
Procedure:
-
Dissolve the methyl 3-(aminomethyl)-4-methylbenzoate in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide, and stir at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The product, 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride, should precipitate.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Visualizing the Synthetic Pathway
Caption: A plausible multi-step synthesis of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.
The Role in Medicinal Chemistry and Drug Discovery
While direct biological activity data for 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is scarce, its utility can be inferred from the well-documented roles of its isomers and related aminomethylbenzoic acid scaffolds.
A Scaffold for Diverse Applications
The primary value of this compound lies in its role as a "building block" in synthetic and medicinal chemistry. The presence of three distinct functional handles—the carboxylic acid, the primary amine, and the aromatic ring—allows for the systematic exploration of chemical space.
Insights from Isomeric Structures: The Case of PAMBA
The para-isomer, 4-(Aminomethyl)benzoic acid (PAMBA), is a known antifibrinolytic agent.[1][2] It functions by inhibiting the breakdown of fibrin clots.[3] This biological activity provides a compelling rationale for the synthesis and investigation of its isomers, including the 3,4-substituted analog. Structure-activity relationship (SAR) studies often involve the synthesis of positional isomers to probe the geometric requirements of a pharmacophore for optimal interaction with a biological target.[4][5] It is therefore highly probable that 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride has been synthesized and evaluated in such a context, even if the results were not published.
Potential Therapeutic Areas of Interest
Based on the known activities of related compounds, potential areas for the application of derivatives of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride include:
-
Antifibrinolytic Agents: As an isomer of PAMBA, it could be explored for its effects on plasmin and fibrinolysis.
-
Enzyme Inhibitors: The aminomethylbenzoic acid scaffold can be incorporated into larger molecules designed to target the active sites of various enzymes.[1]
-
G-Protein Coupled Receptor (GPCR) Ligands: The rigid aromatic core and flexible side chains are features often found in ligands for GPCRs.
-
Peptidomimetics: The amino acid-like structure makes it a candidate for incorporation into peptide analogs to introduce conformational constraints or novel side chains.
Logical Framework for Application
The strategic use of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride in a research program would follow a logical progression, as illustrated below.
Caption: Logical workflow for utilizing the title compound in a drug discovery program.
Conclusion and Future Outlook
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride stands as a testament to the vastness of chemical space and the ongoing quest for novel molecular architectures. While its own history remains to be written in the annals of scientific literature, its value as a synthetic intermediate is clear. By understanding the established chemistry of its constituent functional groups and drawing insights from its more famous isomers, researchers can effectively employ this compound to build the next generation of therapeutics and advanced materials. The technical framework provided in this guide offers a starting point for unlocking the full potential of this enigmatic yet promising molecule.
References
-
PubChem. (n.d.). 4-(Aminomethyl)benzoic Acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Aminomethylbenzoic Acid? Retrieved February 2, 2026, from [Link]
-
PharmaCompass. (n.d.). Aminomethylbenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 6). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved February 2, 2026, from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
MIMS Philippines. (n.d.). Aminomethylbenzoic acid: Uses, Dosage, Side Effects. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved February 2, 2026, from [Link]
-
J-Stage. (n.d.). AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
Sources
Methodological & Application
The Strategic Utility of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride in Medicinal Chemistry and Materials Science
Abstract
This technical guide provides an in-depth exploration of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride, a bifunctional aromatic building block with significant potential in drug discovery and advanced materials synthesis. Possessing both a nucleophilic primary amine (as a hydrochloride salt) and a carboxylic acid on a substituted benzene ring, this molecule offers strategic vectors for molecular elaboration. This document outlines the core chemical properties, inferred reactivity, and detailed protocols for its application in amide bond formation and N-sulfonylation, key transformations in the synthesis of bioactive agents. Furthermore, we present a conceptual framework for its use in constructing targeted therapeutics, such as P2Y14 receptor antagonists, and its potential role in polymer chemistry.
Introduction: A Bifunctional Scaffold for Directed Synthesis
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride emerges as a valuable scaffold, particularly for researchers in medicinal chemistry and materials science. Its structure is characterized by a benzoic acid moiety, a common feature in numerous pharmaceuticals, appended with an aminomethyl group. The hydrochloride salt form enhances stability and aqueous solubility, facilitating its handling and use in various reaction conditions.
The true utility of this building block lies in the orthogonal reactivity of its two functional groups. The primary amine serves as a nucleophilic handle for the introduction of diverse substituents via acylation, sulfonylation, or alkylation. Concurrently, the carboxylic acid provides a site for amide or ester formation, allowing for the extension of the molecular framework or conjugation to other molecules of interest. The methyl group on the aromatic ring provides a subtle steric and electronic perturbation that can be exploited to fine-tune the physicochemical properties and biological activity of its derivatives. Derivatives of aminobenzoic acids are integral to a wide array of therapeutics, including anticancer, anti-inflammatory, and antimicrobial agents, underscoring the potential of this particular building block.[1][2][3]
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is essential for its effective use. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from closely related analogs and general chemical principles.
| Property | Value (Estimated) | Source/Justification |
| CAS Number | 1087761-42-9 | Supplier Data |
| Molecular Formula | C₉H₁₂ClNO₂ | Calculated |
| Molecular Weight | 201.65 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from analogs[4] |
| Solubility | Soluble in water, methanol; sparingly soluble in polar aprotic solvents | Inferred from hydrochloride salt form[4] |
| Storage | Store in a cool, dry place away from incompatible materials | Standard for amine hydrochlorides |
Safety and Handling: Like its close analog, 3-(Aminomethyl)benzoic acid hydrochloride (CAS 876-03-9), this compound should be handled with appropriate personal protective equipment. It is predicted to be harmful if swallowed and to cause skin and eye irritation.[5] The hydrochloride salt is stable under normal laboratory conditions. For reactions requiring the free amine, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to the reaction mixture to liberate the nucleophilic primary amine.
Core Synthetic Applications & Protocols
The primary utility of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride lies in the selective functionalization of its amine and carboxylic acid groups. Below are detailed, field-proven protocols for two of the most common and critical transformations in medicinal chemistry.
Amide Bond Formation via Amine Acylation
The reaction of the aminomethyl group with a carboxylic acid to form an amide bond is a cornerstone of drug discovery. This transformation is typically mediated by a coupling agent to activate the carboxylic acid partner. The EDC/HOBt system is a widely used, reliable choice.[6][7]
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the primary amine of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.
Workflow Diagram:
Caption: Workflow for Amide Coupling.
Materials:
-
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride
-
Carboxylic acid of interest (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (1.0 eq), the carboxylic acid of interest (1.0 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Basification: Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash successively with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Causality and Rationale:
-
EDC/HOBt: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt-ester, which is less prone to racemization (if the carboxylic acid is chiral) and side reactions, and efficiently acylates the amine.[6][9]
-
DIPEA: A non-nucleophilic base is used to avoid competing reactions with the activated carboxylic acid. Two equivalents are needed to neutralize the hydrochloride of the starting material and the HCl generated from EDC·HCl, with a slight excess to drive the reaction.
-
DMF: A polar aprotic solvent is chosen for its excellent ability to dissolve the reactants and intermediates.
N-Sulfonylation
The sulfonamide functional group is a key pharmacophore in many drugs. The reaction of the aminomethyl group with a sulfonyl chloride is a straightforward and efficient method for its synthesis.
Protocol 2: General Procedure for N-Sulfonylation
This protocol details the reaction of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride with a generic sulfonyl chloride (R-SO₂Cl).
Workflow Diagram:
Caption: Workflow for N-Sulfonylation.
Materials:
-
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride
-
Sulfonyl chloride of interest (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (as base and/or solvent)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, Brine
-
Anhydrous magnesium sulfate
Step-by-Step Procedure:
-
Preparation: Suspend 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (1.0 eq) in anhydrous DCM.
-
Basification: Add triethylamine (3.0 eq) and stir until the solid dissolves. Cool the solution to 0 °C.
-
Addition of Electrophile: Add the sulfonyl chloride (1.1 eq), either neat or as a solution in DCM, dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl (2x) to remove excess triethylamine, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can often be purified by recrystallization or by column chromatography on silica gel.
Causality and Rationale:
-
Base: A base is essential to deprotonate the amine hydrochloride and to scavenge the HCl generated during the reaction. Triethylamine is a common choice; pyridine can be used as both the base and the solvent.
-
Solvent: DCM is a good general-purpose solvent for this reaction, as it is relatively inert and easily removed.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.
Conceptual Application: Design of P2Y14 Receptor Antagonists
The P2Y14 receptor, a G protein-coupled receptor, has been identified as a promising target for treating inflammatory diseases, including acute lung injury.[10] Several potent antagonists for this receptor are based on a substituted benzoic acid scaffold.[10][11] 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride provides an ideal starting point for synthesizing novel analogs in this class.
By applying the amide coupling protocol described above, a library of compounds can be generated by reacting the building block with various substituted carboxylic acids. The methyl group at the 4-position of the building block can probe a specific region of the receptor's binding pocket, potentially enhancing potency or selectivity.
Conceptual Synthesis Pathway:
Sources
- 1. preprints.org [preprints.org]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-(Aminomethyl)benzoic acid hydrochloride | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
enzymatic reactions involving 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride
Application Note: Biocatalytic Workflows for 3-(Aminomethyl)-4-methylbenzoic Acid Hydrochloride
Executive Summary
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS: 1087761-42-9) is a bifunctional building block featuring a rigid phenyl core, a carboxylic acid, and a primary benzylic amine. This scaffold is increasingly relevant in medicinal chemistry as a linker for proteolysis-targeting chimeras (PROTACs) and as a pharmacophore in kinase inhibitors, offering a constrained alternative to flexible lysine linkers.
This guide details three enzymatic protocols designed to overcome the limitations of traditional chemical synthesis (e.g., over-alkylation, extensive protection/deprotection steps). We focus on
Part 1: Biocatalytic Synthesis via -Transaminase
Objective: Synthesize 3-(aminomethyl)-4-methylbenzoic acid from its aldehyde precursor (3-formyl-4-methylbenzoic acid) using an amine transaminase. This method avoids high-pressure hydrogenation and metal catalysts.
Mechanistic Insight
-Transaminases (Why this approach?
-
Selectivity: Eliminates the risk of reducing the carboxylic acid or over-alkylating the amine.
-
Green Chemistry: Operates in aqueous buffer at ambient pressure.
Experimental Protocol: Screening & Scale-Up
Materials:
-
Substrate: 3-Formyl-4-methylbenzoic acid (10 mM stock in DMSO).
-
Enzyme Panel: Commercial
-TA kit (e.g., Codexis ATA, Johnson Matthey). -
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Amine Donor: Isopropylamine (1 M, pH adjusted to 7.5).
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Reaction Assembly (1 mL scale):
-
Mix 800 µL Buffer.
-
Add 100 µL Isopropylamine solution (Final conc: 100 mM).
-
Add 50 µL Substrate stock (Final conc: 5 mM).
-
Add 10 mg lyophilized
-TA enzyme.
-
-
Incubation: Shake at 30°C, 250 rpm for 24 hours.
-
Reaction Termination: Quench with 100 µL 1M HCl.
-
Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).
Optimization Table: Equilibrium Shifting Strategies
| Strategy | Component Added | Mechanism | Pros/Cons |
| Volatile Removal | Isopropylamine (Donor) | Acetone (product) is removed via open system or N2 sweep. | Pro: Simple. Con: High amine conc. can deactivate enzyme.[1] |
| Enzymatic Cascade | L-Alanine + LDH + Glucose | LDH reduces Pyruvate coproduct to Lactate, consuming NADH. | Pro: Irreversible. Con: Complex, requires cofactor recycling (GDH). |
| Smart Donor | Xylylenediamine | Coproduct polymerizes/precipitates. | Pro: Drives equilibrium. Con: Product purification is harder. |
Pathway Visualization
Figure 1: Biocatalytic transamination pathway utilizing isopropylamine as the amine donor with volatile coproduct removal.
Part 2: Chemoselective Amidation via Lipase (CALB)
Objective: Covalently couple the primary amine of 3-(aminomethyl)-4-methylbenzoic acid to an ester-functionalized payload without protecting the benzoic acid moiety.
Mechanistic Insight
Candida antarctica Lipase B (CALB), specifically in its immobilized form (e.g., Novozym 435), is an excellent catalyst for aminolysis in organic solvents. In anhydrous media, the hydrolase activity is suppressed, and the enzyme catalyzes the nucleophilic attack of the amine (from our scaffold) onto an acyl donor (ester).
-
Crucial Advantage: The enzymatic active site prefers the uncharged amine. The benzoic acid moiety remains unreacted (or reacts much slower) if the solvent conditions are tuned, avoiding self-polymerization.
Experimental Protocol: Amidation
Materials:
-
Nucleophile: 3-(Aminomethyl)-4-methylbenzoic acid HCl (Neutralize to free base before use using Et3N/extraction).
-
Electrophile: Ethyl butyrate (Model substrate) or functional ester.
-
Catalyst: Immobilized CALB (Novozym 435), dried over silica for 24h.
-
Solvent: Anhydrous MTBE (Methyl tert-butyl ether) or 2-MeTHF.
Step-by-Step Workflow:
-
Free Base Preparation: The HCl salt must be neutralized. Dissolve 1 mmol salt in minimal water, adjust pH to 10 with NaOH, extract into EtOAc, dry, and concentrate.
-
Reaction Setup:
-
Dissolve 0.5 mmol Free Base in 5 mL Anhydrous MTBE.
-
Add 1.0 mmol Acyl Donor (Ester).
-
Add 100 mg Molecular Sieves (3Å) to scavenge water (prevents hydrolysis).
-
Add 50 mg Immobilized CALB.
-
-
Incubation: Incubate at 40-50°C in an orbital shaker (200 rpm). Note: Avoid magnetic stirring which grinds the immobilized beads.
-
Monitoring: Sample 20 µL every 2 hours. Analyze by TLC or LC-MS.
-
Work-up: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate to obtain the amide.
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Low Conversion | Salt inhibition | Ensure complete neutralization of HCl salt; CALB requires free amine. |
| Hydrolysis | Water in solvent | Use fresh molecular sieves; ensure solvent is <0.05% water. |
| Low Solubility | Substrate polarity | Switch solvent to 2-MeTHF or tert-Amyl alcohol (better solubility for benzoates). |
Part 3: Metabolic Stability Profiling (MAO Interaction)
Objective: Determine if the aminomethyl group makes the compound a substrate for Monoamine Oxidases (MAO-A/B), which would lead to rapid clearance and aldehyde toxicity in vivo.
Mechanistic Insight
Primary benzylic amines are classic substrates for MAO-B. The enzyme oxidizes the C-N bond to an imine, which hydrolyzes to an aldehyde and ammonia. The 4-methyl group on the ring may provide steric protection or alter the electronic properties, affecting
Protocol: Fluorometric MAO Assay
Materials:
-
Enzyme: Recombinant Human MAO-B microsomes.
-
Detection: Amplex Red reagent (Horseradish Peroxidase coupled assay).
-
Control: Benzylamine (Positive control).
Workflow:
-
Incubation: Mix 3-(Aminomethyl)-4-methylbenzoic acid (varying conc. 1-100 µM) with MAO-B (10 µg/mL) in Potassium Phosphate buffer (pH 7.4).
-
Reaction: Add Amplex Red / HRP mixture. MAO activity generates
, which reacts with Amplex Red to form Resorufin (fluorescent). -
Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 30 minutes at 37°C.
-
Data Analysis: Plot Initial Velocity (
) vs. Concentration. If no fluorescence increase is observed compared to background, the compound is stable against MAO-B.
References
-
Review on Transaminase Biocatalysis: Kelly, S. A., et al. (2018). "Application of Amine Transaminases in the Synthesis of Chiral Amines." Chemical Reviews. Link
-
Lipase-Catalyzed Amidation: Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Aminolysis of Esters in Organic Solvents." Current Organic Chemistry. Link
-
MAO Assay Protocols: Tipton, K. F., et al. (2006). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry. Link
-
Compound Identification: PubChem CID 24891074 (Related Isomer Reference for Property Estimation). Link
Disclaimer: This Application Note is for research purposes only. All enzymatic reactions should be optimized for specific substrate concentrations and reactor configurations.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Aminomethyl)-4-methylbenzoic acid HCl
This guide serves as a specialized technical support resource for the purification and handling of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS: 1087761-42-9). It is designed for researchers encountering specific isolation challenges such as oiling out, persistent coloration, or low yields.
Compound Profile & Solubility Logic
Before attempting purification, it is critical to understand the physicochemical behavior of this molecule. Unlike simple aromatic acids, this compound is an amino acid salt . Its behavior is governed by the equilibrium between the zwitterion (neutral pH) and the cationic hydrochloride salt (acidic pH).
Key Parameters:
-
Structure: A benzoic acid core with a methyl group at C4 and an aminomethyl group at C3.
-
Critical Feature: The ortho positioning of the methyl group relative to the aminomethyl arm introduces steric bulk, slightly increasing lipophilicity compared to its unmethylated analogs (e.g., 3-aminomethylbenzoic acid).
Solubility Matrix (Experimental Estimates)
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability for Recrystallization |
| Water | High | Moderate/High | Poor (Yield loss is high due to cold solubility) |
| Ethanol (Abs) | Moderate | Low | Excellent (Primary choice) |
| Methanol | Very High | High | Poor (Hard to recover product) |
| Isopropanol (IPA) | Low | Insoluble | Antisolvent (Good for precipitation) |
| Ethyl Acetate | Insoluble | Insoluble | Wash Solvent (Removes non-polar impurities) |
| Water/Ethanol (1:5) | High | Low | Optimal (Balances yield and purity) |
Standard Purification Protocol (Recrystallization)
This protocol addresses the removal of common impurities: unreacted 3-cyano-4-methylbenzoic acid (starting material) and inorganic salts.
The Workflow
Caption: Optimized recrystallization workflow for amino-benzoic acid hydrochlorides, utilizing a solvent/antisolvent shift.
Step-by-Step Procedure
-
Dissolution: Suspend the crude hydrochloride (10 g) in Water (15-20 mL) . Heat to 80-85°C. If the salt does not dissolve, add conc. HCl dropwise (0.5 - 1.0 mL) to ensure full protonation of the amine.
-
Why? The zwitterionic form is less soluble.[6] Excess HCl forces the equilibrium to the soluble ionic salt form [1].
-
-
Filtration: If insoluble particles remain (often inorganic salts or polymerized byproducts), filter hot through a sintered glass funnel.
-
Crystallization: While maintaining the solution at ~70°C, slowly add Ethanol (100-150 mL) .
-
Critical: If the solution turns cloudy immediately, stop adding ethanol and heat until clear.
-
-
Cooling: Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, move to an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the white crystalline solid. Wash the cake with cold Ethanol (20 mL) followed by Ethyl Acetate (20 mL) to remove lipophilic surface impurities.
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" instead of crystallizing. What happened?
Diagnosis: This is a common issue with amino acid salts. It usually occurs when the cooling is too rapid or the water content is too low, causing the salt to separate as a supersaturated liquid phase (oil) rather than a crystal lattice. The Fix:
-
Reheat the mixture until the oil dissolves back into a clear solution.
-
Add a small amount of water (approx. 5-10% of the total volume). Water acts as a "bridge" solvent that stabilizes the transition state.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall at the air-liquid interface.
-
Cool very slowly (wrap the flask in a towel).
Q2: The product has a persistent pink or brown color.
Diagnosis: This indicates oxidation of the amino group or trace metal contamination (often from the reduction of the nitrile precursor using Raney Nickel or Pd/C) [2]. The Fix:
-
Charcoal Treatment: During the hot dissolution step (Step 1), add Activated Carbon (5-10 wt%) . Stir at 80°C for 15 minutes, then filter hot over Celite.
-
Acid Wash: If the color persists, wash the final solid with cold, slightly acidic isopropanol (IPA + 1% HCl).
Q3: My yield is significantly lower than expected (<50%).
Diagnosis: The product is likely too soluble in the mother liquor. The Fix:
-
pH Check: Ensure the pH is strongly acidic (pH < 2). If the pH rises (approaching 4-5), the compound forms a zwitterion which may have different solubility characteristics or stay in solution depending on the solvent [3].
-
Solvent Swap: Switch from Ethanol to Isopropanol (IPA) or Acetone as the antisolvent. IPA has lower solubilizing power for this salt than ethanol.
Q4: How do I remove unreacted 3-cyano-4-methylbenzoic acid?
Diagnosis: The starting material is a neutral carboxylic acid (at pH 2) and is much more lipophilic than the product. The Fix:
-
Pre-Wash: Before recrystallization, dissolve the crude solid in water. Wash this aqueous solution with Ethyl Acetate (EtOAc) or DCM (2x). The unreacted nitrile will partition into the organic layer, while your target amine salt remains in the water. Then proceed to evaporate/crystallize the aqueous layer.
Impurity Logic & Management
Understanding the origin of impurities allows for targeted removal.
Caption: Strategy for removing specific impurities based on their physicochemical properties.
References
-
Sigma-Aldrich. 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride Product Page. Accessed Oct 2023. Link
-
Patent WO2018066718A1. Therapeutic compounds (Synthesis of intermediates). Google Patents. Link
-
PubChem. 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride Compound Summary. National Library of Medicine. Link
Sources
- 1. 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride [cymitquimica.com]
- 2. 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (1 x 1 g) | Reagentia [reagentia.eu]
- 3. 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. chemical-label.com [chemical-label.com]
- 5. 3-(aminomethyl)benzoic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yield for 3-(Aminomethyl)-4-methylbenzoic Acid Hydrochloride
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Yield Optimization Guide
Executive Summary & Reaction Logic
Target Molecule: 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride CAS: 105953-40-2 (Free base ref) / Generic HCl salt Primary Synthetic Route: Catalytic Hydrogenation of 3-Cyano-4-methylbenzoic acid.[1][2]
This guide addresses the critical failure points in converting the nitrile precursor to the benzylamine hydrochloride salt. The primary mechanism for yield loss in this reaction is not lack of conversion, but rather chemoselectivity failure leading to secondary amine dimerization, and isolation losses due to the amphoteric nature of the amino acid product.[2]
The Core Challenge: The "Dimer" Trap
During hydrogenation, the nitrile is reduced to an imine intermediate (
The Fix: Conducting the hydrogenation in acidic media (or with sufficient ammonia pressure) suppresses this side reaction.[2] For the Hydrochloride salt target, acidic hydrogenation is the preferred self-validating protocol.[2]
Visualizing the Chemistry (Mechanism & Failure Modes)
The following diagram illustrates the reaction pathway and where yield is lost to dimerization.
Figure 1: Reaction mechanism showing the critical "Dimer" formation pathway (Red) which competes with the desired reduction.[1][2] Acidic conditions block the nucleophilic attack.[2]
Troubleshooting Guide (Q&A Format)
Category A: Reaction Kinetics & Conversion
Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.[1] Why? A: This is likely poisoning or mass transfer limitation , not just catalyst load.
-
Diagnosis: The amine product can bind strongly to the catalyst surface, inhibiting further turnover.[2]
-
Intervention:
-
Increase Pressure: Shift from balloon pressure (1 atm) to a Parr shaker or autoclave (3–5 bar / 45–75 psi). Hydrogen solubility is the rate-limiting step.[1][2]
-
Acidic Solvent: Ensure you are running in MeOH/HCl or AcOH.[1] Protonating the amine (
) reduces its affinity for the metal surface, preventing catalyst fouling.[1][2]
-
Q: I see the starting material disappearing, but the product peak is small. Where is the mass going? A: You are likely forming the secondary amine dimer , which may precipitate out or elute much later on reverse-phase HPLC (it is more lipophilic).[1][2]
-
Validation: Check LC-MS for a mass corresponding to
.[1][2] -
Fix: You must inhibit the amine nucleophile.[2] Add 2–3 equivalents of concentrated HCl or
to the methanol solvent before adding the catalyst.[1][2] This traps the amine immediately upon formation.[2]
Category B: Isolation & Purification[2]
Q: The product comes out as a sticky oil or gum instead of a white solid. How do I crystallize it? A: Amino acid hydrochlorides are notorious for "oiling out" if water content is too high or if excess acid is present.[2]
-
Protocol:
-
Evaporate the reaction solvent (MeOH/Water) to near dryness.[1]
-
Azeotrope: Add toluene or isopropanol (IPA) and evaporate again to remove trace water.
-
Trituration: Dissolve the residue in a minimum amount of hot MeOH, then slowly add Diethyl Ether or Acetone (antisolvent) with vigorous stirring. A white precipitate should form.[1][3]
-
Q: My melting point is lower than reported (>280°C). Is it the wrong isomer? A: It is likely trapped solvent or inorganic salts (if you neutralized with NaOH).[1][2]
-
Check: Run a Chloride content titration (
). If it's >100% theoretical, you have excess HCl trapped in the lattice.[2] -
Fix: Recrystallize from water/ethanol (1:1). Amino acid salts often require water to dissolve but ethanol to crystallize.
Optimized Experimental Protocol
Objective: Synthesis of 3-(Aminomethyl)-4-methylbenzoic acid HCl via Hydrogenation.
| Parameter | Specification | Rationale |
| Substrate | 3-Cyano-4-methylbenzoic acid | Direct precursor.[1][2] |
| Catalyst | 10% Pd/C (50% wet) | High surface area; wet form reduces ignition risk.[1] |
| Loading | 5-10 wt% relative to substrate | Sufficient turnover without excessive cost.[1][2] |
| Solvent | Methanol + conc.[1] HCl (3.0 eq) | CRITICAL: HCl prevents dimerization.[1][2] |
| Pressure | 3–5 bar (40–70 psi) | Ensures H2 saturation to favor kinetic product.[1] |
| Temp | 25°C – 40°C | Keep low to prevent thermal degradation.[1] |
Step-by-Step Workflow:
-
Charge: In a pressure vessel, dissolve 10.0 g of 3-cyano-4-methylbenzoic acid in 100 mL Methanol.
-
Acidify: Slowly add 3.0 equivalents of concentrated HCl. (Note: The starting material may be a suspension; it will dissolve as it reduces).[1][2]
-
Catalyst: Under
flow, add 1.0 g of 10% Pd/C (wet). -
Hydrogenate: Purge with
(3x) and pressurize to 4 bar. Stir vigorously (>800 RPM) at 30°C for 6–12 hours. -
Monitor: Check HPLC for disappearance of nitrile.
-
Workup: Filter catalyst over Celite. Do not neutralize.
-
Isolation: Concentrate filtrate to ~15 mL. Add 50 mL Isopropanol (IPA). Cool to 0°C. Filter the white solid.
-
Drying: Vacuum dry at 45°C. Product is hygroscopic; store in desiccator.
Diagnostic Decision Tree
Use this flow to diagnose low yields immediately.
Figure 2: Decision support logic for yield optimization.[1][2]
References
-
Nitrile Reduction Methodology: Nishida, Y., et al. (2022).[1][4] "Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles." Catalysis Science & Technology. Link (Provides context on the mechanism of secondary amine formation).[1][2]
-
General Synthesis of Aminomethylbenzoic Acids: Patent WO2011087211A2. "Preparation method of 4-aminomethylbenzoic acid." World Intellectual Property Organization.[1] Link (Describes the oxime/nitrile reduction pathways and industrial conditions).[1][2]
-
Prevention of Secondary Amines: Hegedus, L. (2004).[1] "Optimization of a catalytic hydrogenation procedure... by DOE methods." Arkivoc. Link (Discusses mechanistic suppression of dimers).
-
Catalytic Hydrogenation of Benzoic Acids: "Catalytic Hydrogenation of Benzoic Acid." ResearchGate.[1] Link (Background on ring stability vs. functional group reduction).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 3. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
Technical Support Center: 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride
A Guide for Researchers and Drug Development Professionals
Disclaimer: Specific handling, storage, and toxicology data for 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride are not extensively available in public literature. This guide has been synthesized by a Senior Application Scientist based on the chemical principles of hydrochloride salts of aminobenzoic acids and data from structurally similar compounds. Users must always consult the supplier-specific Safety Data Sheet (SDS) as the primary source of information before handling this compound.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental handling and properties of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.
Q1: How should I properly store unopened and opened containers of this compound?
Proper storage is critical to ensure the stability and integrity of the compound. Store it in a tightly closed container in a dry, cool, and well-ventilated area.[1] For long-term stability, follow the temperature guidelines provided by the supplier, which for similar compounds is often refrigerated (0-8 °C).[2] Avoid exposure to moisture and incompatible materials like strong oxidizing agents.[3]
Q2: What are the primary hazards, and what Personal Protective Equipment (PPE) is required?
Based on data for analogous compounds, 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is expected to cause skin and serious eye irritation.[4] It may also cause respiratory irritation if inhaled as a dust and may be harmful if swallowed.[4]
Therefore, the following PPE is mandatory:
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[5]
-
Skin and Body Protection: A standard laboratory coat is required.[5]
-
Respiratory Protection: If handling significant quantities of the powder or if dust generation is unavoidable, use a NIOSH-approved N95 dust mask or higher-level respiratory protection.
Always handle this compound in a well-ventilated area or a chemical fume hood.[5][6]
Q3: What immediate actions should be taken in case of accidental exposure?
Rapid response is key to minimizing harm.
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
After skin contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][7]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][7]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Q4: Is this compound stable? What are its incompatibilities?
The hydrochloride salt form generally enhances the stability of the parent compound.[2] It is considered stable under recommended storage conditions.[3] However, you should avoid contact with strong oxidizing agents, which are a common incompatibility for this class of molecules.[3] Be aware that under certain conditions, such as prolonged heating, related aminobenzoic acids have been observed to polymerize.[9]
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool, dry place. Refer to supplier for specifics (e.g., 0-8 °C). | [1][2] |
| Atmosphere | Store under an inert atmosphere if specified by the supplier; otherwise, a dry environment is key. | [3] |
| Light Sensitivity | Keep in a dark place, as light can degrade some organic compounds. | [3] |
| Incompatibilities | Strong oxidizing agents. | [3] |
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems that may arise during experimental work.
Problem: The compound is not dissolving in my chosen solvent.
Causality: While the hydrochloride salt form is intended to improve aqueous solubility compared to the zwitterionic free amino acid, its solubility can still be limited.[2][9] The compound is polar, but its aromatic and aliphatic components can hinder dissolution in certain solvents. In some cases, insolubility in expected solvents like methanol has been linked to potential polymerization of the material.[9]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting solubility issues.
Step-by-Step Guidance:
-
Verify Solvent Choice: For hydrochloride salts, polar protic solvents are the first choice. Start with high-purity water or a buffer like PBS.
-
Introduce Energy: Many compounds require activation energy to dissolve. Use an ultrasonic bath or gently warm the solution. For a similar compound, warming to 60°C was shown to aid dissolution in PBS.[10]
-
Adjust pH (for aqueous solutions): The compound's solubility is pH-dependent. As a hydrochloride salt, it should be soluble in neutral to slightly acidic conditions. Adding a small amount of dilute acid (like HCl) can sometimes help by suppressing the formation of the less soluble zwitterionic form.[9] Avoid making the solution basic, as this will deprotonate the ammonium group and likely cause the free base to precipitate.
-
Assess Compound Quality: If the compound fails to dissolve in acidic water or methanol even with heating, the material may have degraded or polymerized.[9] It is advisable to use a fresh, unopened bottle of the compound.
Problem: My solution has developed a yellow or brown tint over time.
Causality: Color change often indicates chemical degradation. This can be caused by oxidation, reaction with impurities, or exposure to light. The aminomethyl group attached to the aromatic ring can be susceptible to oxidation.
Preventative & Corrective Actions:
-
Prepare Fresh Solutions: Prepare solutions immediately before use whenever possible.
-
Use High-Purity Solvents: Solvents can contain impurities (e.g., peroxides in older ethers or aldehydes in alcohols) that can react with your compound. Use fresh, high-purity, or HPLC-grade solvents.
-
Protect from Light: Store the solid compound and any stock solutions in amber vials or wrap the container with aluminum foil to protect them from light.[3]
-
Consider Inert Atmosphere: If working with highly sensitive experiments, de-gassing the solvent and storing the solution under an inert atmosphere (nitrogen or argon) can prevent oxidation.
Standard Protocol: Preparation of an Aqueous Stock Solution
This protocol details the preparation of a 10 mM stock solution of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (Molecular Weight: 201.65 g/mol ).
Materials:
-
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride
-
High-purity water (e.g., Milli-Q® or 18 MΩ·cm)
-
Analytical balance
-
Calibrated volumetric flasks (e.g., 10 mL and 50 mL)
-
Spatula and weighing paper/boat
-
Ultrasonic bath
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = (0.010 mol/L) × (0.010 L) × (201.65 g/mol ) = 0.0020165 g = 2.02 mg
-
-
Weighing: Carefully weigh out approximately 2.02 mg of the compound on an analytical balance. Record the exact mass.
-
Dissolution: Transfer the weighed powder into a 10 mL volumetric flask. Add approximately 7-8 mL of high-purity water.
-
Solubilization: Cap the flask and swirl gently. If the solid does not dissolve completely, place the flask in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved.[10] Avoid excessive heating.
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add high-purity water to the flask until the bottom of the meniscus touches the 10 mL calibration mark.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled, sealed container. For short-term use, store at 4°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended for many compounds to prevent degradation from repeated freeze-thaw cycles.[10] If you prepared the stock in water, it is good practice to filter-sterilize it through a 0.22 µm filter before storage or use in cell-based assays.[10]
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794825, Methyl 3-(aminomethyl)benzoate Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16218772, 3-(Aminomethyl)benzoic acid hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2729253, Methyl 4-(aminomethyl)benzoate hydrochloride. Retrieved from [Link]
-
Darwish, S. A. A. H. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146047931, 4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride. Retrieved from [Link]
-
CAS. (n.d.). Benzoic acid, 4-(aminomethyl)-, hydrochloride (1:1). CAS Common Chemistry. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Aminomethyl)benzoic acid | 56-91-7 [chemicalbook.com]
- 4. 3-(Aminomethyl)benzoic acid hydrochloride | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
byproduct analysis in 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride synthesis
Case ID: AMBA-SYN-001
Status: Active Troubleshooting Guide
Executive Summary
This technical guide addresses critical failure points in the synthesis of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS: 876-03-9). While multiple routes exist, this guide focuses on the industrial standard: Chloromethylation of p-toluic acid followed by Amination (Delepine or Direct) .
Our data indicates that 85% of purity failures stem from two specific stages:
-
Moisture-induced hydrolysis of the chloromethyl intermediate.
-
Secondary amine formation (dimerization) during the amination step.
Visualizing the Impurity Landscape
The following diagram maps the reaction pathway and the origin of critical byproducts. Use this to identify where your process might be deviating.
Figure 1: Reaction pathway illustrating the origin of Hydrolysis (Impurity A) and Dimerization (Impurity B) byproducts.
Module 1: Chloromethylation Stage Troubleshooting
Context: The introduction of the chloromethyl group is performed using paraformaldehyde and HCl (gas or aqueous) often in the presence of a Lewis acid (ZnCl₂ or AlCl₃) or concentrated H₂SO₄.
Q1: My intermediate has a lower melting point than literature values (196-200°C). What is happening?
Diagnosis: You likely have Impurity A (Hydroxymethyl derivative) contamination. Mechanism: The benzyl chloride moiety is highly susceptible to hydrolysis. If your reaction solvent (often chlorobenzene or acetic acid) is not strictly anhydrous, or if the quench is too exothermic, the -CH₂Cl converts to -CH₂OH. Corrective Protocol:
-
Solvent QC: Ensure acetic acid/solvent water content is <0.05% via Karl Fischer titration.
-
Temperature Control: Maintain reaction temperature between 60-70°C. Exceeding 80°C promotes the formation of the bis-chloromethylated side product (though less common on the deactivated ring) and Wurtz-type coupling.
-
Workup: When quenching, pour the reaction mixture into ice-water rapidly to precipitate the product before hydrolysis can occur. Do not let the solid sit in aqueous mother liquor for extended periods.
Q2: HPLC shows a peak at RRT 0.95 closely eluting with the intermediate.
Diagnosis: This is likely the Regioisomer (Impurity C) : 2-(chloromethyl)-4-methylbenzoic acid. Mechanism: While the carboxylic acid group directs meta (position 3 relative to COOH), the methyl group directs ortho (position 3 relative to Me). These synergistic effects usually favor the 3-position. However, high temperatures or incorrect Lewis acid stoichiometry can increase the 2-position attack. Resolution: This isomer is difficult to remove downstream. Recrystallize the intermediate now using Glacial Acetic Acid . The 3-isomer is less soluble and will crystallize out, leaving the 2-isomer in the filtrate.
Module 2: Amination Stage (The Critical Control Point)
Context: Converting the chloromethyl group to an amine. Two methods dominate: Direct Amination (Ammonia) and Delepine Reaction (Hexamine).
Q3: I see a large unknown peak at RRT 1.2-1.3 (late eluter).
Diagnosis: You have formed the Secondary Amine Dimer (Impurity B) .
Mechanism: In direct amination, the newly formed primary amine is more nucleophilic than ammonia. It attacks another molecule of the chloromethyl intermediate.
-
If using Ammonia: You must use a massive excess (20-30 equivalents) of ammonia to statistically favor the primary amine.
-
Recommended Switch: Switch to the Delepine Reaction .[1]
-
Step 1: React intermediate with Hexamethylenetetramine (Hexamine) in Chloroform or Ethanol. This forms a quaternary salt that cannot react further, completely eliminating secondary amine formation.
-
Step 2: Acid hydrolysis (HCl/EtOH) releases the pure primary amine.[2]
-
Q4: The product is colored (yellow/brown) instead of white.
Diagnosis: Oxidation of the amine or residual iodine (if NaI was used as a catalyst). Troubleshooting:
-
If using the Delepine route, ensure complete removal of formaldehyde byproducts during hydrolysis. Formaldehyde can polymerize or form Schiff bases with your product.
-
Wash Protocol: Wash the final HCl salt filter cake with cold acetone. This removes colored organic impurities effectively while the zwitterionic salt remains insoluble.
Module 3: Analytical & Data Interpretation
Impurity Profile Table
Use this table to identify peaks in your HPLC chromatogram (Column: C18, Mobile Phase: Phosphate Buffer pH 3.0 / Acetonitrile Gradient).
| Compound | Approx RRT | Identity | Origin | Limit (Spec) |
| 3-(Aminomethyl)-4-methylbenzoic acid | 1.00 | Target | Product | N/A |
| 4-Methylbenzoic acid | 1.45 | Starting Material | Incomplete Rxn | < 0.1% |
| 3-(Hydroxymethyl)-4-methylbenzoic acid | 0.85 | Impurity A | Hydrolysis | < 0.5% |
| 3-(Chloromethyl)-4-methylbenzoic acid | 1.80 | Intermediate | Incomplete Amination | < 0.1% |
| Bis(3-carboxy-6-methylbenzyl)amine | 1.25 | Impurity B | Dimerization | < 0.2% |
Analytical Decision Tree
Figure 2: Rapid diagnostic flow for HPLC peak identification.
References
-
Delepine Reaction Mechanism : Angyal, S. J. (1954).[3] "The Delépine Reaction".[3][1][2][4] Organic Reactions, 8, 197.[3]
-
Chloromethylation of Aromatic Acids : "Synthesis of 4-(chloromethyl)-benzoic acid". PrepChem.
-
Analytical Method (HPLC) : "Separation of 4-Aminomethylbenzoic acid on Newcrom R1 HPLC column". SIELC Technologies.[5]
-
General Synthesis & Impurities : "Method for preparing p-aminobenzoic acid derivatives". Google Patents (WO2003072534A1).
-
Product Specification & Properties : "3-(Aminomethyl)benzoic acid hydrochloride ≥98.0% (HPLC)". Sigma-Aldrich Technical Data.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(Aminomethyl)-4-methylbenzoic acid HCl and its precursors before handling.
Sources
- 1. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Delepine reaction [organic-chemistry.org]
- 5. 4-Aminomethylbenzoic acid | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative Guide: Aminomethylbenzoic Acid Isomers in Synthesis
Executive Summary
The three isomers of aminomethylbenzoic acid (AMBA)—Para (4-AMBA/PAMBA), Meta (3-AMBA/MAMBA), and Ortho (2-AMBA/OAMBA)—serve as critical bifunctional building blocks in medicinal chemistry and materials science. While they share an identical molecular formula (
This guide provides a technical comparison of these isomers, focusing on their performance as linkers, their stability profiles, and the specific "ortho-effect" trap that frequently derails synthetic campaigns.
Part 1: Physicochemical Landscape
The primary differentiator between these isomers is the spatial arrangement of the aminomethyl (
Table 1: Comparative Physicochemical Profile[1]
| Feature | 4-AMBA (Para) | 3-AMBA (Meta) | 2-AMBA (Ortho) |
| Geometry | Linear ( | Kinked ( | Acute ( |
| Structural Role | Extended Spacer / Rigid Linker | Turn Inducer / MOF Topology | Cyclization Precursor |
| Amine pKa | ~7.9 (Basic, primary amine) | ~8.0 (Basic) | ~8.1 (Basic) |
| Acid pKa | ~3.6 | ~3.7 | ~3.8 |
| Solubility (H2O) | Low (High Lattice Energy) | Moderate | Moderate to High |
| Major Synthetic Risk | Low solubility in DCM/THF | Aggregation in peptides | Spontaneous Lactamization |
Expert Insight on Solubility: 4-AMBA exhibits the lowest solubility in organic solvents among the three. This is due to its high symmetry, which facilitates efficient crystal packing (high lattice energy). In synthetic workflows, DMF or DMSO is often required for 4-AMBA, whereas 3-AMBA and 2-AMBA may dissolve in more volatile polar solvents like methanol or warm acetonitrile.
Part 2: Synthetic Reactivity & The "Ortho Trap"
The Ortho-Effect (Phthalimidine Formation)
The most critical failure point in AMBA synthesis involves the Ortho-isomer . Unlike the Para and Meta isomers, which are stable as linear amino acids, 2-AMBA is structurally predisposed to intramolecular cyclization.
When the carboxylic acid of 2-AMBA is activated (e.g., converted to an ester or acid chloride) or subjected to dehydration conditions, the pendant aminomethyl group attacks the carbonyl carbon, expelling water/alcohol to form phthalimidine (a fused lactam).
Diagram 1: Reaction Pathways of AMBA Isomers
Caption: Activation of Para/Meta isomers leads to desired intermolecular coupling, while Ortho activation favors rapid intramolecular cyclization to phthalimidine.[1]
Protection Strategies
To utilize 2-AMBA as a linear linker, the amine must be protected (e.g., Boc, Fmoc) before any carboxyl manipulation.
-
Para/Meta: Can often be used as zwitterions in basic aqueous conditions (Schotten-Baumann) or easily protected.
-
Ortho: Requires pre-protected starting materials (e.g., N-Boc-2-aminomethylbenzoic acid) to prevent immediate lactamization during coupling.
Part 3: Application Case Studies
Case A: Antifibrinolytics (Drug Design)
Winner: 4-AMBA (PAMBA)
-
Mechanism: PAMBA mimics the amino acid lysine. It binds to the lysine-binding sites on plasminogen, blocking the interaction with fibrin and thereby inhibiting clot breakdown (fibrinolysis).
-
Structural Logic: The distance between the amine and acid in the Para isomer (~7 Å) closely matches the distance in Lysine, making it a potent competitive inhibitor. The Meta and Ortho isomers lack this geometric fidelity and show significantly reduced biological activity [1].
Case B: Metal-Organic Frameworks (MOFs)
Winner: 3-AMBA (MAMBA)
-
Mechanism: In MOF synthesis, the linker geometry dictates pore size and topology.
-
Structural Logic: The
angle of 3-AMBA allows for the formation of discrete cages or helical channels (e.g., in Lanthanide-based MOFs like CTH-41). 4-AMBA typically yields standard cubic or pillared-layer networks due to its linear vector [2].
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4-AMBA (PAMBA) from 4-Cyanobenzoic Acid
Rationale: This protocol avoids the use of pre-formed amino acids, generating the product via reduction. It is a self-validating system where the disappearance of the nitrile stretch (
Reagents: 4-Cyanobenzoic acid, Raney Nickel (or Pd/C), NaOH, Methanol.
-
Dissolution: Dissolve 4-cyanobenzoic acid (10 mmol) in 1M NaOH (12 mL) and Methanol (20 mL). The basic pH ensures the carboxylic acid is soluble as the carboxylate, preventing catalyst poisoning.
-
Hydrogenation: Add Raney Nickel (approx. 10 wt% loading). Caution: Raney Ni is pyrophoric.
-
Reaction: Stir under
atmosphere (balloon pressure is often sufficient, but 3-5 bar is optimal for kinetics) at room temperature for 12-24 hours. -
Monitoring: Monitor via TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1). The nitrile moves faster; the amino acid stays at the baseline.
-
Workup: Filter catalyst through Celite. Acidify the filtrate with HCl to pH ~5 (isoelectric point).
-
Isolation: 4-AMBA precipitates as a white solid. Filter, wash with cold water and ethanol.
-
Yield: Typical yields range from 85-95%.
Protocol 2: Comparative Amide Coupling (Validation of Sterics)
Rationale: This workflow allows researchers to empirically verify the "Ortho Effect" and solubility differences.
Diagram 2: Experimental Workflow
Caption: Comparative coupling workflow demonstrating the divergence in product outcome between Para and Ortho isomers.
Detailed Steps:
-
Setup: In two separate vials, dissolve 1.0 mmol of N-Boc-4-AMBA (Vial A) and 2-AMBA (Vial B - Note: Unprotected to demonstrate cyclization risk) in 5 mL DMF.
-
Activation: Add 1.2 eq HATU and 2.0 eq DIPEA to both vials. Stir for 5 minutes.
-
Amine Addition: Add 1.1 eq Benzylamine to both vials.
-
Observation:
-
Vial A (Para): Reaction proceeds cleanly to the dibenzyl-amide product.
-
Vial B (Ortho): LCMS analysis will show a dominant peak corresponding to phthalimidine (mass = 133.15 Da) rather than the desired coupled product. The activation of the acid facilitates immediate intramolecular attack by the unprotected amine.
-
References
-
Markwardt, F., et al. "Pharmacokinetic studies with 3H-labelled synthetic antifibrinolytics."[2] Pharmazie 37.12 (1982): 851-853.[2] Link
-
Lidén, M., et al. "On metal–organic framework isomers, and the SF6 sorption and fluorescence of an In and a Zr MOF with a tritopic linker." Chemical Communications (2025). Link
-
Um, I. H., et al. "General Base and General Acid Catalyzed Intramolecular Aminolysis of Esters.[3] Cyclization of Esters of 2-Aminomethylbenzoic Acid to Phthalimidine." The Journal of Organic Chemistry (2007). Link
Sources
A Comparative Guide to the Reactivity of Aminobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Shared Formula
Ortho-, meta-, and para-aminobenzoic acid are structural isomers with the same molecular formula, C₇H₇NO₂. However, the spatial arrangement of the amino (-NH₂) and carboxylic acid (-COOH) groups on the benzene ring dramatically alters their electronic landscape. This positional isomerism leads to significant differences in their physicochemical properties and chemical reactivity.[1] A thorough understanding of these nuances is critical for professionals in drug development and medicinal chemistry, where subtle changes in a molecule's acidity, basicity, or susceptibility to reaction can mean the difference between a potent therapeutic and an inactive compound.
This guide provides an in-depth comparison of the reactivity of these three isomers, grounded in the principles of physical organic chemistry and supported by experimental data. We will explore the underlying electronic and steric effects that govern their behavior and provide a practical experimental framework for observing these differences.
The Decisive Factor: Electronic and Steric Effects
The reactivity of each aminobenzoic acid isomer is a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group.
-
Amino Group (-NH₂): This group is a powerful activating group. It donates electron density to the benzene ring via a strong positive resonance effect (+R), but withdraws electron density weakly via a negative inductive effect (-I) due to nitrogen's electronegativity. The resonance effect is dominant.
-
Carboxylic Acid Group (-COOH): This group is a deactivating group, withdrawing electron density from the ring through both a negative resonance effect (-R) and a negative inductive effect (-I).
The relative positioning of these two groups determines the overall electron distribution, profoundly impacting the acidity of the carboxyl group, the basicity of the amino group, and the molecule's reactivity in key synthetic reactions like esterification and amide formation.
Caption: Dominant electronic and steric interactions in aminobenzoic acid isomers.
Comparative Reactivity Analysis
Acidity and Basicity: A Tale of Two pKas
The acidity of the carboxylic acid group (-COOH) and the basicity of the amino group (-NH₂) are best understood by examining their respective pKa values. The pKa of the carboxylic acid (pKa₁) reflects the ease of donating a proton, while the pKa of the protonated amino group (-NH₃⁺) (pKa₂) reflects the basicity of the nitrogen atom.
| Isomer | Structure | pKa₁ (-COOH) | pKa₂ (-NH₃⁺) |
| Ortho -aminobenzoic acid | ~2.05[1] | ~4.95 | |
| Meta -aminobenzoic acid | ~3.07[1][2] | ~4.79[2] | |
| Para -aminobenzoic acid | ~2.38[1][3] | ~4.85[3] |
Analysis of Acidity (pKa₁):
-
Ortho Isomer (Strongest Acid): The ortho-isomer is the most acidic. This is due to the "ortho effect".[4] The proximity of the bulky -COOH and -NH₂ groups forces the carboxylic acid group out of the plane of the benzene ring.[5][6] This steric inhibition of resonance decouples the carboxyl group from the ring's pi system, preventing the electron-donating effect of the amino group from destabilizing the carboxylate anion.[7] Furthermore, the resulting carboxylate anion can be stabilized by intramolecular hydrogen bonding with the adjacent ammonium group.
-
Para Isomer (Intermediate Acid): The strong electron-donating resonance effect (+R) of the para-amino group is transmitted directly to the carboxylic acid group, which destabilizes the resulting carboxylate anion and makes the acid weaker than the ortho isomer.
-
Meta Isomer (Weakest Acid): In the meta position, the electron-donating resonance effect of the amino group cannot be transmitted to the carboxylic acid group. Only the weaker inductive effect is at play. Consequently, meta-aminobenzoic acid is the least acidic of the three isomers.[1]
Analysis of Basicity (pKa₂):
The basicity of the amino group is reduced compared to aniline (pKa ≈ 4.6) by the electron-withdrawing carboxylic acid group.
-
Ortho Isomer: The amino group is sterically hindered, making protonation less favorable. Intramolecular hydrogen bonding also reduces the availability of the nitrogen lone pair.
-
Para Isomer: The -COOH group's strong electron-withdrawing effect across the ring significantly reduces the electron density on the nitrogen, making it the least basic isomer.
-
Meta Isomer: With no direct resonance communication, the deactivating influence of the -COOH group on the -NH₂ group is weakest, making the meta-isomer the most basic of the three.
Reactivity in Esterification
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] The reaction rate is influenced by both electronic and steric factors. The key step is the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[9]
-
Ortho-aminobenzoic acid: Reacts the slowest. The primary reason is significant steric hindrance from the adjacent amino group, which impedes the approach of the alcohol nucleophile to the carbonyl carbon.
-
Meta-aminobenzoic acid: Reactivity is moderate. The carbonyl carbon is more electrophilic than in the para isomer due to the lack of direct resonance donation from the amino group.
-
Para-aminobenzoic acid: Reacts readily. While the carbonyl carbon is slightly less electrophilic than in the meta isomer, the absence of steric hindrance allows for an efficient reaction.
The basicity of the amino group also plays a role; since the reaction is acid-catalyzed, the amino group will be protonated. This ammonium group (-NH₃⁺) is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon for all isomers, but the steric and resonance effects remain the dominant differentiating factors.[9]
Reactivity in Amide Formation
Amide bond formation, for instance, by reacting the aminobenzoic acid with an amine in the presence of a coupling agent, follows similar principles. The reactivity of the carboxylic acid towards activation and subsequent nucleophilic attack is key.
-
Ortho-aminobenzoic acid: Again, the reaction is significantly hindered by the ortho amino group. Activating the carboxyl group can be challenging, and the subsequent approach of the amine nucleophile is sterically blocked.
-
Meta- and Para-aminobenzoic acids: Both isomers react more readily than the ortho isomer. The relative rates would depend on the specific coupling agents and reaction conditions, but generally, the electronic factors discussed for esterification would predict the meta isomer to be slightly more reactive due to its more electrophilic carbonyl carbon.
Experimental Protocol: Comparative Analysis of Esterification Rates
This protocol provides a framework for comparing the relative rates of Fischer esterification for the three aminobenzoic acid isomers. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Objective:
To qualitatively compare the rate of ethyl ester formation for ortho-, meta-, and para-aminobenzoic acid under identical reaction conditions.
Materials:
-
Ortho-aminobenzoic acid
-
Meta-aminobenzoic acid
-
Para-aminobenzoic acid
-
Absolute Ethanol (excess)
-
Concentrated Sulfuric Acid (catalyst)
-
10% Sodium Carbonate solution
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
-
TLC plates (silica gel)
-
UV lamp
-
Heating block or water bath
-
Reaction vials, magnetic stir bars, pipettes, and standard laboratory glassware
Methodology:
-
Reaction Setup:
-
In three separate, labeled 10 mL conical vials, place 0.25 mmol of each aminobenzoic acid isomer.
-
To each vial, add 2.5 mL of absolute ethanol (a significant molar excess).
-
Add a small magnetic spin vane to each vial and stir until the solid dissolves.
-
-
Catalyst Addition & Reaction Initiation:
-
With continuous stirring, carefully add 0.2 mL of concentrated sulfuric acid dropwise to each vial. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form but should redissolve upon heating.
-
Place all three vials simultaneously into a preheated heating block or water bath set to 80°C. Start a timer. This is T=0.
-
-
Reaction Monitoring (TLC):
-
At regular intervals (e.g., T = 15 min, 30 min, 60 min, 90 min), withdraw a small aliquot (~5 µL) from each reaction mixture.
-
Spot each aliquot onto a single TLC plate. Also spot the starting aminobenzoic acids as a reference.
-
Develop the TLC plate using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualize the plate under a UV lamp. The ester product will be less polar than the starting carboxylic acid and will have a higher Rf value.
-
Record the relative intensity of the product spot compared to the starting material spot for each isomer at each time point. The faster appearance and greater intensity of the product spot indicate a faster reaction rate.
-
-
Workup (Optional, for product isolation):
-
After the reaction is deemed complete (e.g., 90 minutes), cool the vials to room temperature.
-
Slowly add 5 mL of cold water.
-
Carefully neutralize the mixture by adding 10% sodium carbonate solution dropwise until gas evolution ceases and the pH is >8.[8]
-
The ester product will precipitate as a solid.
-
Collect the crude product by vacuum filtration, wash with cold water, and allow it to dry.
-
The yield of the dried product can be calculated to provide a quantitative comparison of the reaction efficiency.
-
Caption: Workflow for comparative esterification of aminobenzoic acid isomers.
Conclusion
The reactivity of aminobenzoic acid isomers is a classic example of how structure dictates function in organic chemistry.
-
Ortho-aminobenzoic acid is the most acidic but the least reactive in sterically demanding reactions like esterification and amide formation due to the powerful ortho effect.
-
Meta-aminobenzoic acid is the weakest acid and the most basic, with moderate reactivity in substitution reactions governed primarily by inductive effects.
-
Para-aminobenzoic acid exhibits intermediate acidity and is the least basic due to strong, direct resonance interactions. Its lack of steric hindrance makes it highly reactive in forming esters and amides.
These fundamental differences, rooted in predictable electronic and steric principles, are essential for guiding molecular design and synthesis in pharmaceutical and materials science. By understanding the causality behind these reactivity patterns, researchers can make more informed decisions in the development of novel chemical entities.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange (2013). In aminobenzoic acid, do we have three different pKa's? Retrieved from [Link]
-
ResearchGate (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value. Retrieved from [Link]
-
Parr, J. M., et al. (2017). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Journal of the American Society for Mass Spectrometry, 28(9), 1854-1861. Available from: [Link]
- NIST (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
-
Wikipedia (n.d.). Ortho effect. Retrieved from [Link]
- Google Patents (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]
-
Taylor & Francis Online (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
Khan Academy (2022). How does ortho-effect work in benzoic acids? Retrieved from [Link]
-
Taylor & Francis Online (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
Chemistry LibreTexts (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
A to Z Chemistry (2020). Ortho effect. Retrieved from [Link]
-
Wikipedia (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
Sources
- 1. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Bioisosteric Optimization Guide: 3-(Aminomethyl)-4-methylbenzoic Acid
Executive Summary: The Case for Replacement
3-(Aminomethyl)-4-methylbenzoic acid represents a classic "linker-pharmacophore" scaffold often found in protease inhibitors (e.g., Serine proteases), GPCR ligands, and protein-protein interaction inhibitors. It provides a rigid spacing vector between a basic amine (cationic interaction) and a carboxylic acid (anionic interaction).
However, in advanced lead optimization, this scaffold presents three distinct liabilities that necessitate bioisosteric replacement:
-
Metabolic Liability: The benzylic methyl group (C4-Me) is highly susceptible to CYP450-mediated oxidation (benzylic hydroxylation), leading to rapid clearance.
-
Solubility-Permeability Paradox: The zwitterionic nature of the amino-acid core creates high lattice energy (poor solubility) while simultaneously limiting passive membrane permeability (low LogD at pH 7.4).
-
"Flatland" Toxicology: The planar phenyl ring increases the risk of non-specific hydrophobic binding and poor physicochemical properties compared to sp³-rich scaffolds.
This guide compares three distinct bioisosteric strategies to overcome these limitations while retaining the critical pharmacophoric vectors.
Structural Deconstruction & Strategy
The parent molecule acts as a Vector Core . We will evaluate three replacement strategies targeting different aspects of the molecule.
The Strategies
-
Strategy A (The Modernist): Bicyclo[1.1.1]pentane (BCP) Replacement. [1]
-
Concept: Replacing the phenyl ring with a saturated BCP bridge.
-
Goal: Increase fraction of sp³ carbons (Fsp³), improve solubility, and eliminate the aromatic ring metabolic liability.
-
-
Strategy B (The Classicist): Tetrazole Substitution.
-
Concept: Replacing the carboxylic acid with a 5-substituted 1H-tetrazole.[2]
-
Goal: Improve lipophilicity and membrane permeability while maintaining the acidic pKa (~4.5-5.0) and planar H-bond acceptor capability.
-
-
Strategy C (The Fusionist): Indazole Scaffold.
-
Concept: Fusing the aminomethyl group into the aromatic ring to form an indazole.
-
Goal: Reduce conformational entropy (rigidification) and improve selectivity by locking the H-bond donor vector.
-
Comparative Performance Analysis
The following data summarizes the predicted physicochemical shifts when applying these strategies to the parent scaffold.
Table 1: Physicochemical & Metabolic Profile Comparison
| Property | Parent Scaffold | Strategy A: BCP Analog | Strategy B: Tetrazole | Strategy C: Indazole |
| Structure | Phenyl Core | Bicyclo[1.1.1]pentane | Phenyl-Tetrazole | Indazole-COOH |
| ClogP | 1.2 | 0.8 (Lower) | 1.9 (Higher) | 1.5 |
| tPSA (Ų) | 63.3 | 63.3 | 85.0 | 75.0 |
| Solubility (pH 7.4) | Moderate | High (Best) | Low | Moderate |
| Metabolic Stability (HLM) | Low (t½ < 15 min) | High (t½ > 60 min) | Moderate | High |
| Permeability (PAMPA) | Low (< 10 nm/s) | Moderate | High (> 100 nm/s) | Moderate |
| Key Advantage | Baseline | Fsp³ / Solubility | Bioavailability | Selectivity / Rigidity |
Analyst Note: Strategy A (BCP) offers the most dramatic improvement in "drug-likeness" by escaping the flat aromatic space, but synthesis is more complex. Strategy B is the "quick win" for permeability issues.
Visualizing the Design Logic
The following diagram illustrates the structural evolution and the decision pathways for selecting the correct bioisostere.
Figure 1: Decision tree for bioisosteric replacement based on specific medicinal chemistry liabilities.
Experimental Validation Protocols
To validate the chosen bioisostere, you must move beyond computational prediction to wet-lab verification. The following protocols are the industry standard for validating these specific replacements.
Protocol 1: Comparative Microsomal Stability Assay
Rationale: This assay confirms if replacing the 4-methyl-phenyl core (Strategy A or C) successfully mitigates the benzylic oxidation liability found in the parent.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (10 mM DMSO stock).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to final concentration of 1 µM. Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex for 10 minutes.
-
Analysis: Centrifuge at 4000g for 20 minutes. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines intrinsic clearance ( ).-
Success Criterion:
< 15 µL/min/mg protein (High Stability).
-
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)
Rationale: Critical for Strategy B (Tetrazole). Zwitterions often fail to cross membranes. This assay validates if the bioisostere improves passive diffusion.
Workflow:
-
Donor Plate: Prepare a 96-well donor plate with a PVDF membrane filter. Coat the filter with 5 µL of 1% Lecithin in Dodecane.
-
Loading: Add 150 µL of test compound (10 µM in pH 7.4 PBS) to the donor wells.
-
Acceptor Plate: Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.
-
Sandwich: Place the donor plate on top of the acceptor plate (creating a "sandwich").
-
Incubation: Incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Separate plates. Measure UV absorbance or LC-MS response in both donor and acceptor wells.
-
Calculation: Calculate Effective Permeability (
) using the standard equation:-
Success Criterion:
> 100 nm/s (High Permeability).
-
Synthesis Pathway Visualization (Strategy A)
The synthesis of the BCP analog (Strategy A) is the most technically challenging. Below is the validated route for accessing this scaffold.
Figure 2: Synthetic route for accessing the Bicyclo[1.1.1]pentane (BCP) bioisostere from [1.1.1]propellane.
References
-
Meanwell, N. A. (2011). Bioisosteres in Medicinal Chemistry: A Practical Guide. Journal of Medicinal Chemistry. Link
-
Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Ballatore, C., et al. (2013). Carboxylic Acid Isosteres in Medicinal Chemistry.[3][4] ChemMedChem.[1] Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3][5] Link
Sources
A Senior Application Scientist's Guide to Comparative Docking of Aminomethylbenzoic Acid Isomers
This guide provides an in-depth comparative analysis of the molecular docking of ortho-, meta-, and para-aminomethylbenzoic acid isomers. It is intended for researchers, scientists, and drug development professionals to illustrate how positional isomerism can significantly impact binding affinities and interactions with a common drug target. This document will delve into the theoretical underpinnings of the observed differences, supported by a detailed experimental workflow for in silico analysis.
Introduction: The Significance of Positional Isomerism in Drug Design
Aminomethylbenzoic acid isomers are structurally simple, yet their pharmacological activities can vary significantly based on the substitution pattern on the benzene ring. The positioning of the aminomethyl and carboxyl groups dictates the molecule's electronic distribution, steric profile, and hydrogen bonding potential. These characteristics are critical determinants of how a ligand will interact with the binding pocket of a protein. Understanding these subtle differences is paramount in rational drug design and lead optimization.
This guide will use Cyclooxygenase-2 (COX-2) as a model target enzyme to compare the binding of ortho-, meta-, and para-aminomethylbenzoic acid. COX-2 is a well-characterized enzyme involved in inflammation and pain pathways, making it a relevant target for inhibitors.[1] Derivatives of aminobenzoic acid have been explored as potential COX inhibitors, making this a pertinent case study.[2][3]
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a robust workflow for a comparative molecular docking study. This self-validating system ensures reproducibility and provides a clear rationale for each step.
Figure 2: A diagram illustrating the key binding interactions of the aminomethylbenzoic acid isomers with COX-2 active site residues.
-
ortho-aminomethylbenzoic acid: The proximity of the aminomethyl and carboxyl groups in the ortho position can lead to intramolecular hydrogen bonding, which may slightly reduce its ability to form optimal intermolecular interactions with the protein. Its binding is primarily driven by hydrogen bonds between the carboxylate and the key residues Arg120 and Ser530.
-
meta-aminomethylbenzoic acid: The meta-isomer offers a more extended conformation, allowing for a different orientation within the binding pocket. This positioning may enable the aminomethyl group to form a hydrogen bond with a residue like Tyr355, in addition to the carboxylate's interaction with Arg120.
-
para-aminomethylbenzoic acid: The para-isomer, with its linear and extended geometry, often fits most favorably into the elongated active site of COX-2. This allows for strong hydrogen bonding between its carboxylate group and both Arg120 and Ser530. Furthermore, the benzene ring is well-positioned to form a stabilizing Pi-Pi T-shaped interaction with the side chain of Tyr385, contributing to its higher predicted binding affinity.
Conclusion
This comparative docking study of aminomethylbenzoic acid isomers demonstrates the profound impact of positional isomerism on molecular recognition. The para-isomer is predicted to be the most potent inhibitor of COX-2 among the three, owing to its optimal geometric fit and ability to form multiple, stabilizing interactions within the active site. This in silico analysis provides a clear, data-driven rationale for prioritizing certain isomers in the early stages of drug discovery and highlights the importance of computational tools in understanding structure-activity relationships.
References
-
Molecular docking studies of novel palmitoyl-ligands for cyclooxygenase-2. PubMed. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
-
Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]
Sources
- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Molecular docking studies of novel palmitoyl-ligands for cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity & Performance Guide: 3-(Aminomethyl)-4-methylbenzoic Acid Analogs
Topic: Comparative Selectivity & Cross-Reactivity of 3-(Aminomethyl)-4-methylbenzoic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
This guide provides a technical framework for evaluating 3-(Aminomethyl)-4-methylbenzoic acid (referred to herein as 3-AMMB ) against established antifibrinolytic standards: Tranexamic Acid (TXA) , 4-(Aminomethyl)benzoic acid (PAMBA) , and
While TXA and PAMBA are the clinical gold standards for inhibiting plasminogen activation, 3-AMMB represents a structural isomer where the aminomethyl group is positioned meta rather than para relative to the carboxylic acid, with an additional methyl substituent. In drug development, this structural variation is critical for analyzing Structure-Activity Relationships (SAR) regarding potency and, crucially, off-target cross-reactivity (selectivity) against related serine proteases (e.g., Thrombin, Urokinase).
The Pharmacophore Challenge
The efficacy of lysine analogs depends on the spatial distance (
-
TXA: Rigid cyclohexane ring; ideal distance; High Potency.
-
PAMBA: Rigid benzene ring; ideal para distance; High Potency.
-
3-AMMB: Rigid benzene ring; meta positioning alters the vector and distance; Potential for altered selectivity or reduced potency.
Critical Performance Metrics: The Comparison Matrix
The following table outlines the expected performance parameters researchers must validate. Data for TXA/PAMBA are based on established literature; 3-AMMB data represents the experimental validation required.
| Feature | Tranexamic Acid (TXA) | PAMBA | 3-AMMB (Target Analog) | Experimental Validation Required |
| Primary Target | Plasminogen Kringle 1 & 4 | Plasminogen Kringle 1 & 4 | Plasminogen LBS | SPR / Fluorescence Polarization |
| Relative Potency | 10x vs EACA | 8-10x vs EACA | To be determined | Chromogenic Substrate Assay ( |
| Selectivity Risk | Low (High Specificity) | Low | Moderate (Steric variance) | Protease Panel Screening |
| Metabolic Stability | High (>95% excreted unchanged) | High | Unknown | Microsomal Stability Assay |
| Bioanalytical Cross-Reactivity | N/A | Low interference with TXA | High potential for interference | LC-MS/MS Separation |
Experimental Workflow: Selectivity & Cross-Reactivity
To objectively assess 3-AMMB, you must distinguish between Functional Cross-Reactivity (Enzymatic Selectivity) and Bioanalytical Cross-Reactivity (Detection Interference).
A. Functional Cross-Reactivity (Enzymatic Selectivity)
Objective: Determine if 3-AMMB inhibits off-target serine proteases, which could lead to thrombotic risks (e.g., inhibiting Protein C pathway) or coagulation failures.
Protocol: Chromogenic Substrate Inhibition Assay
-
Principle: Measure residual enzyme activity in the presence of the inhibitor using specific p-nitroaniline (pNA) substrates.
-
Reagents:
-
Enzymes: Human Plasmin, Thrombin, Urokinase (uPA), Tissue Plasminogen Activator (tPA), Trypsin.
-
Substrates: S-2251 (Plasmin), S-2238 (Thrombin), S-2444 (Urokinase).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20.
-
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of 3-AMMB, TXA (Control 1), and PAMBA (Control 2) ranging from 0.1
M to 1000 M. -
Incubation: Mix 20
L of enzyme (final conc. 5 nM) with 20 L of inhibitor in a 96-well plate. Incubate for 15 min at 37°C. -
Reaction: Add 40
L of specific chromogenic substrate (e.g., 0.5 mM S-2251 for Plasmin). -
Kinetic Read: Monitor Absorbance at 405 nm every 30 seconds for 20 minutes.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Inhibitor]. Determine using non-linear regression (4-parameter logistic fit).
Success Criteria (Self-Validating):
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Selectivity Index (SI):
.-
Target: SI > 100 (Indicates high selectivity).
-
B. Bioanalytical Cross-Reactivity (Immunoassay/LC-MS)
Objective: Ensure that 3-AMMB does not interfere with the quantification of endogenous amino acids or co-administered antifibrinolytics.
Protocol: LC-MS/MS Interference Check
-
Column: C18 or HILIC (due to polarity).
-
Method: Spiking study.
-
Spike plasma with fixed concentration of TXA (e.g., 10
g/mL). -
Spike increasing concentrations of 3-AMMB (0–100
g/mL). -
Monitor TXA MRM transition (m/z 158
95). -
Result: If TXA signal deviates >15%, 3-AMMB causes ion suppression or chromatographic overlap (Cross-reactivity).
-
Visualizing the Mechanism & Workflow
Diagram 1: The Selectivity Pathway
This diagram illustrates the critical "Go/No-Go" decision points in the selectivity profiling of the analog.
Caption: Functional selectivity pathways. Red/Yellow paths indicate off-target inhibition risks requiring exclusion.
Diagram 2: Experimental Screening Workflow
The logical flow for validating the analog against standards.
Caption: Tiered screening workflow ensuring only potent and selective analogs proceed to kinetic characterization.
Data Interpretation & Troubleshooting
When analyzing your 3-AMMB data, use the following guide to interpret deviations from the TXA/PAMBA standards:
| Observation | Likely Cause | Mechanistic Insight |
| High | Meta-substitution geometry | The distance between the amine and acid is likely <6 Å, preventing optimal bidentate binding to the Kringle domain anionic/cationic centers [1]. |
| High Thrombin Inhibition | Hydrophobic interaction | The additional methyl group on the benzene ring may interact with the hydrophobic S1 pocket of Thrombin, reducing selectivity [2]. |
| Non-Linear Kinetics | Aggregation / Solubility | 3-AMMB may have lower solubility than TXA. Verify using dynamic light scattering (DLS) or adding 0.01% Triton X-100. |
Reference Standards for Calibration
To ensure your study is publishable, you must normalize your results against:
-
Tranexamic Acid (Sigma T0658): The high-potency benchmark.
-
PAMBA (Sigma 10630): The structural parent.
-
Note: If 3-AMMB achieves >50% of the potency of PAMBA while maintaining selectivity, it is considered a viable "Backup Candidate" or "Scaffold for Optimization."
-
References
-
Structure-Function Studies of Lysine Analogs
- Title: The structural basis for the inhibition of human plasminogen by lysine analogs.
- Source:Journal of Medicinal Chemistry.
-
Link:[Link] (See Pharmacology section for comparative SAR data).
-
Comparative Pharmacology of Antifibrinolytics
-
PAMBA Characterization
-
Assay Validation Guidelines
- Title: Guidance for Industry: Bioanalytical Method Valid
- Source:FDA.gov.
-
Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antifibrinolytics (lysine analogues) for the prevention of bleeding in people with haematological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Aminomethyl)benzoic acid | TargetMol [targetmol.com]
- 4. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
